molecular formula C25H32O10 B15137251 Dihydrodehydrodiconiferyl alcohol 9-O-|A-D-xylopyranoside

Dihydrodehydrodiconiferyl alcohol 9-O-|A-D-xylopyranoside

Cat. No.: B15137251
M. Wt: 492.5 g/mol
InChI Key: GZLTWCGHVQYMHT-PBSLLFOFSA-N
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Description

Dihydrodehydrodiconiferyl alcohol 9-O- is a naturally occurring neolignan, a type of secondary metabolite found in plants. It belongs to the class of compounds known as dihydrobenzo[b]furan lignans, which are characterized by their unique structural features and biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in plant defense mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrodehydrodiconiferyl alcohol 9-O- typically involves the dimerization of coniferyl alcohol. One concise synthetic route includes the use of Rh2[S-DOSP]4-catalyzed intramolecular C–H insertion . This method allows for the formation of the dihydrobenzo[b]furan core, which is a key structural component of the compound.

Industrial Production Methods

While specific industrial production methods for dihydrodehydrodiconiferyl alcohol 9-O- are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and scalable catalytic processes to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

Dihydrodehydrodiconiferyl alcohol 9-O- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the double bonds within the structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Dihydrodehydrodiconiferyl alcohol 9-O- has several scientific research applications:

Mechanism of Action

The antifungal activity of dihydrodehydrodiconiferyl alcohol 9-O- is primarily due to its ability to disrupt the plasma membrane of fungal cells. Studies have shown that it forms pores in the membrane, leading to membrane depolarization and cell death . This pore-forming action is a key aspect of its mechanism of action, making it effective against various fungal strains.

Comparison with Similar Compounds

Similar Compounds

  • Dihydrodehydrodiconiferyl alcohol 4-O-β-D-glucoside
  • Dehydrodiconiferyl alcohol 9-O-β-D-glucopyranoside

Uniqueness

Dihydrodehydrodiconiferyl alcohol 9-O- is unique due to its specific structural features and biological activities. Its ability to form pores in fungal membranes sets it apart from other similar compounds, which may have different mechanisms of action or less potent antifungal properties.

Properties

Molecular Formula

C25H32O10

Molecular Weight

492.5 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C25H32O10/c1-31-19-10-14(5-6-17(19)27)23-16(11-33-25-22(30)21(29)18(28)12-34-25)15-8-13(4-3-7-26)9-20(32-2)24(15)35-23/h5-6,8-10,16,18,21-23,25-30H,3-4,7,11-12H2,1-2H3/t16-,18+,21-,22+,23+,25+/m0/s1

InChI Key

GZLTWCGHVQYMHT-PBSLLFOFSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO

Canonical SMILES

COC1=CC(=CC2=C1OC(C2COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO

Origin of Product

United States

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